molecular formula C9H13N3O B14775884 5-(Cyclopropylmethoxy)-2-hydrazineylpyridine

5-(Cyclopropylmethoxy)-2-hydrazineylpyridine

Cat. No.: B14775884
M. Wt: 179.22 g/mol
InChI Key: OSIFIZAUIUNBHU-UHFFFAOYSA-N
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Description

5-(Cyclopropylmethoxy)-2-hydrazinylpyridine is a heterocyclic compound that features a pyridine ring substituted with a cyclopropylmethoxy group at the 5-position and a hydrazinyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopropylmethoxy)-2-hydrazinylpyridine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-(Cyclopropylmethoxy)pyridine.

    Hydrazination: The 5-(Cyclopropylmethoxy)pyridine is then reacted with hydrazine hydrate under reflux conditions to introduce the hydrazinyl group at the 2-position.

Industrial Production Methods

While specific industrial production methods for 5-(Cyclopropylmethoxy)-2-hydrazinylpyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopropylmethoxy)-2-hydrazinylpyridine can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Azo or azoxy derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

5-(Cyclopropylmethoxy)-2-hydrazinylpyridine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Industrial Applications: Potential use in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Cyclopropylmethoxy)-2-hydrazinylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound may interfere with cellular signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Cyclopropylmethoxy)-2-pyridinecarboxylic acid
  • 2-(Cyclopropylmethoxy)phenyl derivatives

Uniqueness

5-(Cyclopropylmethoxy)-2-hydrazinylpyridine is unique due to the presence of both the cyclopropylmethoxy and hydrazinyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

[5-(cyclopropylmethoxy)pyridin-2-yl]hydrazine

InChI

InChI=1S/C9H13N3O/c10-12-9-4-3-8(5-11-9)13-6-7-1-2-7/h3-5,7H,1-2,6,10H2,(H,11,12)

InChI Key

OSIFIZAUIUNBHU-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=CN=C(C=C2)NN

Origin of Product

United States

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